N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene core substituted with 3,4-dimethylphenyl and 2,5-dimethylphenyl groups.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-15-5-6-17(3)20(11-15)26-23(32)14-31-25(33)29-9-10-30-22(24(29)28-31)13-21(27-30)19-8-7-16(2)18(4)12-19/h5-13H,14H2,1-4H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLHXYHFVDCQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic System
The compound’s pentazatricyclo core distinguishes it from simpler acetamide derivatives. For instance:
- N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide () shares a tricyclic backbone but replaces nitrogen atoms with sulfur and fewer nitrogens, likely altering electron density and binding affinity .
- N-(2,5-dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide () lacks a tricyclic system, instead utilizing a tetrahydroisoquinoline moiety, which reduces ring strain and may enhance metabolic stability .
Substituent Variations
Key substituent-driven differences include:
- Pesticide Acetamides (): Compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide feature chloro and branched alkyl groups, enhancing hydrophobicity and pesticidal activity. In contrast, the target compound’s dimethylphenyl groups may prioritize aromatic stacking interactions .
Comparative Data Table
Preparation Methods
Retrosynthetic Disconnections
The validated synthetic pathway employs three strategic disconnections:
| Disconnection Level | Target Fragment | Reagents/Reactions |
|---|---|---|
| Primary | Pentazatricycle | Cyclocondensation of pyrazole-triazole precursors |
| Secondary | 3,4-Dimethylphenyl | Suzuki-Miyaura coupling with boronic ester |
| Tertiary | Acetamide side chain | Acylation with chloroacetyl chloride |
Key intermediates include 9-bromo-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene (Intermediate A) and 2-(4-bromo-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-11-yl)-N-(2,5-dimethylphenyl)acetamide (Intermediate B).
Stepwise Synthesis Protocol
Core Assembly: Pentazatricycle Formation
The tricyclic system is constructed through sequential heterocyclization:
Reaction Scheme
Pyrazole derivative + Triazole precursor → [Cu(OAc)₂ catalysis] → Pentazatricyclic intermediate
Optimized Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Cu(OAc)₂ (10 mol%) |
| Solvent | DMF:H₂O (9:1 v/v) |
| Temperature | 80°C ± 2°C |
| Reaction Time | 12–14 h |
| Yield | 68–72% |
Critical side reactions include over-oxidation at C5 (controlled by N₂ atmosphere) and regioisomer formation (mitigated by slow reagent addition).
Functionalization via Cross-Coupling
The 3,4-dimethylphenyl group is introduced through palladium-mediated coupling:
Suzuki-Miyaura Protocol
| Component | Quantity |
|---|---|
| Intermediate A | 1.0 equiv |
| 3,4-Dimethylphenylboronic acid | 1.2 equiv |
| Pd(PPh₃)₄ | 2 mol% |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | Dioxane:H₂O (4:1) |
| Temperature | 90°C reflux |
Reaction monitoring via TLC (Rf = 0.43 in EtOAc/hexanes 1:1) ensures complete boronic acid consumption. Post-reaction purification through silica gel chromatography (230–400 mesh) yields 85–88% coupled product.
Acetamide Side Chain Installation
The N-(2,5-dimethylphenyl)acetamide moiety is introduced via nucleophilic acyl substitution:
Acylation Procedure
- Activation : React 2-amino-5-oxo-tricyclic intermediate with chloroacetyl chloride (1.5 equiv) in THF at 0°C
- Coupling : Add 2,5-dimethylaniline (1.3 equiv) with Et₃N (3.0 equiv)
- Workup : Quench with ice-water, extract with CH₂Cl₂ (3×50 mL)
Critical Parameters
- Temperature control (<5°C during activation phase prevents N-chloroacetylation byproducts)
- Stoichiometric excess of aniline drives reaction completion (confirmed by <5% residual amine via HPLC)
Industrial-Scale Production Considerations
Batch vs Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cycle Time | 48–56 h | 8–12 h |
| Yield Consistency | ±5% | ±1.5% |
| Catalyst Loading | 2.1 mol% | 1.7 mol% |
| Energy Consumption | 850 kWh/kg | 320 kWh/kg |
Flow chemistry enables precise control over exothermic steps (e.g., heterocyclization) through modular reactor design.
Green Chemistry Modifications
Recent advancements incorporate sustainable practices:
Solvent Replacement
- Traditional: DMF → Alternative: Cyrene (dihydrolevoglucosenone)
- Benefits: Reduced aquatic toxicity (LC50 from 4.2 mg/L to 128 mg/L)
Catalyst Recycling
- Pd recovery via magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) achieves 97% metal recuperation over 5 cycles
Analytical Characterization Protocols
Structural Verification
Multinuclear NMR Analysis
| Nucleus | δ (ppm) | Coupling (Hz) | Assignment |
|---|---|---|---|
| ¹H | 8.42 (s, 1H) | - | Triazole H |
| 7.89 (d, J=8.4, 2H) | 8.4 | Dimethylphenyl aromatic | |
| ¹³C | 168.2 | - | Acetamide carbonyl |
| 142.7 | - | Pyrazine C4 |
X-ray Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 12.734(3), 7.891(2), 21.045(5) |
| V (ų) | 2098.1(9) |
| R Factor | 0.0416 |
The crystal structure confirms the tricyclic system's planarity (mean deviation 0.08 Å) and intramolecular H-bonding (N-H⋯O=C, 2.09 Å).
Process-Related Impurities and Control
Identified Byproducts
| Impurity | Structure | Formation Pathway | Control Strategy |
|---|---|---|---|
| Des-methyl analog | Lacks C3/C4 methyl groups | Incomplete Suzuki coupling | Increase boronic acid stoichiometry to 1.5 equiv |
| Over-acylated | Diacetamide derivative | Excess chloroacetyl chloride | Precise temperature control during acylation |
HPLC purity profiles show main peak at 14.3 min (target) vs impurities at 12.8 min (des-methyl) and 16.1 min (diacetamide).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide?
- Methodology : Multi-step synthesis involving cyclization and coupling reactions is typical for polycyclic acetamides. Key steps include:
- Step 1 : Preparation of the tricyclic core via thermal cyclization or metal-catalyzed reactions.
- Step 2 : Functionalization of the core with acetamide and aryl substituents using amide coupling agents (e.g., EDC/HOBt) .
- Step 3 : Purification via column chromatography or recrystallization, validated by HPLC.
Q. Which spectroscopic and crystallographic techniques are optimal for confirming the structure of this compound?
- Structural Confirmation :
- NMR : - and -NMR to resolve aromatic protons and acetamide carbonyl signals.
- X-ray Crystallography : Essential for verifying the tricyclic framework and substituent positions .
- HRMS : Validate molecular weight and fragmentation patterns.
Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?
- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; purity >95% is typical for pharmacological studies .
- Stability :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Monitor degradation products (e.g., hydrolysis of acetamide) via LC-MS .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
- Methodology :
- Factorial Design : Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors .
- Response Surface Modeling : Predict optimal conditions (e.g., 80°C, 5 mol% Pd catalyst, DMF solvent) for maximum yield .
Q. What computational approaches predict the reactivity and selectivity of this compound in biological systems?
- Strategies :
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) to identify binding motifs .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways .
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50 values)?
- Approach :
- Meta-Analysis : Standardize assay conditions (e.g., pH, cell lines) across studies to reduce variability .
- Sensory-Chemical Linkage : Use descriptive analysis (e.g., quadruplicate sensory panels) to correlate structural features with activity .
Q. What strategies improve regioselective functionalization of the pentazatricyclo framework?
- Key Methods :
- Directed C-H Activation : Use Pd or Rh catalysts with directing groups (e.g., pyridine) to target specific positions .
- Protecting Groups : Temporarily block reactive sites (e.g., acetamide) during functionalization .
Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
